molecular formula C38H54Cl2N6O8 B12700156 N,N'-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) CAS No. 93963-55-4

N,N'-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate)

Cat. No.: B12700156
CAS No.: 93963-55-4
M. Wt: 793.8 g/mol
InChI Key: LSNZDNHWCBEBIE-YHUPNWGDSA-N
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Description

N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating certain diseases, including its use as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biochemical outcomes. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)dimethylammonium) bis(5-oxo-L-prolinate)
  • N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-D-prolinate)

Uniqueness

N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

93963-55-4

Molecular Formula

C38H54Cl2N6O8

Molecular Weight

793.8 g/mol

IUPAC Name

(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C28H40Cl2N4O2.2C5H7NO3/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;2*7-4-2-1-3(6-4)5(8)9/h9-16H,5-8,17-22H2,1-4H3;2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1

InChI Key

LSNZDNHWCBEBIE-YHUPNWGDSA-N

Isomeric SMILES

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-]

Canonical SMILES

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-]

Origin of Product

United States

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